Dinormethadol
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Overview
Description
Dinormethadol, also known as L-alpha-Acetyl-N,N-dinormethadol, is a synthetic opioid analgesic. It is an active metabolite of the opioid l-alpha-acetylmethadol (LAAM) and is known for its potent analgesic properties. This compound is structurally related to methadone and is used primarily in the management of opioid dependence and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinormethadol can be synthesized through the demethylation of l-alpha-acetylmethadol (LAAM). The process involves the removal of methyl groups from LAAM to produce this compound. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar demethylation processes. The production process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as chromatography, is common to isolate and purify this compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Dinormethadol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products Formed
Oxidation: Various oxidized metabolites, including ketones and carboxylic acids.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted this compound derivatives with different functional groups.
Scientific Research Applications
Dinormethadol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid synthesis and metabolism.
Biology: Investigated for its effects on opioid receptors and its potential use in pain management.
Medicine: Studied for its efficacy in treating opioid dependence and chronic pain. It is also used in pharmacological research to understand the mechanisms of opioid action.
Mechanism of Action
Dinormethadol exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesia and euphoria. The binding of this compound to these receptors inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. This results in the modulation of pain signals and provides relief from pain .
Comparison with Similar Compounds
Similar Compounds
Methadone: Structurally similar to dinormethadol and used for similar therapeutic purposes.
LAAM (l-alpha-acetylmethadol): The parent compound of this compound, used in opioid dependence treatment.
Nor-LAAM (l-alpha-acetyl-N-normethadol): Another active metabolite of LAAM with similar pharmacological properties.
Uniqueness of this compound
This compound is unique due to its potent analgesic effects and its role as an active metabolite of LAAM. It has a longer duration of action compared to methadone, making it effective for long-term pain management and opioid dependence treatment. Additionally, its metabolic profile and interaction with opioid receptors provide insights into the development of new opioid-based therapies .
Properties
CAS No. |
51230-44-5 |
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Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
6-amino-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C19H25NO/c1-3-18(21)19(14-15(2)20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18,21H,3,14,20H2,1-2H3 |
InChI Key |
IZZIQFNJHDNHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(C)N)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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